molecular formula C21H26ClN3O B6059239 2-chloro-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide

2-chloro-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide

Cat. No. B6059239
M. Wt: 371.9 g/mol
InChI Key: KSLURRSIEVNONG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide is a chemical compound that belongs to the class of isonicotinamide derivatives. It has been widely studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide is not fully understood. However, it is believed to work by inhibiting various signaling pathways that are involved in cell growth and survival. The compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key pathway involved in cancer cell growth.
Biochemical and Physiological Effects:
2-chloro-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It can also inhibit the accumulation of beta-amyloid, which is a hallmark of Alzheimer's disease. In addition, the compound has been shown to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide in lab experiments is its ability to inhibit the growth of various cancer cells. This makes it a promising candidate for cancer treatment. However, one of the limitations of using this compound is its toxicity. It has been shown to have cytotoxic effects on normal cells, which can limit its use in clinical settings.

Future Directions

There are several future directions for the study of 2-chloro-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide. One direction is to further investigate its potential use in cancer treatment. This can involve studying its efficacy in combination with other cancer drugs or exploring its use in different types of cancer.
Another direction is to study its potential use in the treatment of neurological disorders. This can involve studying its neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Finally, future studies can focus on improving the safety profile of this compound. This can involve modifying its structure to reduce its toxicity or exploring its use in combination with other compounds that can enhance its therapeutic effects while reducing its toxicity.
In conclusion, 2-chloro-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide is a promising compound that has potential use in the treatment of various diseases, including cancer and neurological disorders. Its mechanism of action and biochemical and physiological effects have been extensively studied, and future research can focus on improving its safety profile and exploring its potential use in different disease settings.

Synthesis Methods

The synthesis of 2-chloro-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide involves the reaction of isonicotinoyl chloride with N-methyl-N-(3-phenylpropyl)piperidine in the presence of a base. The resulting compound is then chlorinated to obtain the final product.

Scientific Research Applications

2-chloro-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. The compound works by inducing cell cycle arrest and apoptosis in cancer cells.
In addition to cancer treatment, this compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and can inhibit the accumulation of beta-amyloid, which is a hallmark of Alzheimer's disease.

properties

IUPAC Name

2-chloro-N-methyl-N-[1-(3-phenylpropyl)piperidin-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O/c1-24(21(26)18-11-12-23-20(22)15-18)19-10-6-14-25(16-19)13-5-9-17-7-3-2-4-8-17/h2-4,7-8,11-12,15,19H,5-6,9-10,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLURRSIEVNONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)CCCC2=CC=CC=C2)C(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide

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